molecular formula C17H12BrFN2O3 B1679041 Statil CAS No. 72702-95-5

Statil

Katalognummer B1679041
CAS-Nummer: 72702-95-5
Molekulargewicht: 391.2 g/mol
InChI-Schlüssel: LKBFFDOJUKLQNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Statil, also known as Ponalrestat, is a selective inhibitor for aldose reductase . It demonstrates selectivity for aldose reductase 2 over aldose reductase 1 . Statil has been shown to prevent diabetes-induced alterations of the cardiovascular system . It is primarily used to study aldose reductase function in vitro . In breast cancer and lung cancer cells, statil inhibits cell growth and proliferation and induces apoptosis .

Wissenschaftliche Forschungsanwendungen

Oncology

Results

Research indicates that Statil can inhibit the growth and proliferation of certain cancer cells, potentially inducing apoptosis in specific contexts .

Diabetes Management

Results

Studies suggest that Statil may help reduce complications associated with diabetes, such as neuropathy and retinopathy, by modulating the polyol pathway .

Neurology

Results

Preliminary findings show that Statil may offer neuroprotective benefits, reducing markers of neuroinflammation and slowing disease progression in certain models .

Cardiology

Results

Research indicates that Statil may have a positive impact on lipid levels and could slow the progression of atherosclerotic plaques, potentially reducing cardiovascular events .

Ophthalmology

Results

Findings are mixed, with some studies suggesting benefits in reducing symptoms of dry eye and slowing the progression of certain retinal diseases .

Nephrology

Results

Some studies have not found significant effects of Statil on renal morphology and function, suggesting the need for further research to determine its efficacy in nephrology .

This analysis provides a detailed overview of the diverse applications of Statil in various scientific fields, highlighting its potential therapeutic benefits and the need for further research to fully understand its mechanisms and efficacy.

Pharmacokinetics

Results

The pharmacokinetic data for Statil reveal its half-life, bioavailability, and clearance rates, which are essential for optimizing therapeutic efficacy and minimizing toxicity .

Antimicrobial Resistance

Results

Preliminary results show that Statil may enhance the efficacy of certain antibiotics against resistant bacteria, offering a promising avenue for overcoming antimicrobial resistance .

Gastroenterology

Results

Some studies indicate that Statil can reduce inflammation and improve symptoms in gastrointestinal disorders, although more research is needed to confirm these findings .

Dermatology

Results

Early clinical trials suggest that Statil may alleviate symptoms and improve skin condition in some inflammatory and fibrotic skin diseases .

Respiratory Medicine

Results

Trials indicate that Statil may have beneficial effects on lung function and reduce exacerbations in patients with certain chronic respiratory conditions .

Veterinary Medicine

Results

Findings suggest that Statil could be a valuable addition to the treatment regimens for various animal health issues, with positive impacts on metabolic health and inflammatory conditions .

Safety And Hazards

While Statil is generally considered safe, like all drugs, it can have side effects. The most common side effects of statins, the class of drugs to which Statil belongs, are muscle aches and feeling tired . Other side effects that aren’t as common are headaches, constipation, diarrhea, and sleep problems . Rarely, they may cause liver damage .

Eigenschaften

IUPAC Name

2-[3-[(4-bromo-2-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O3/c18-11-6-5-10(14(19)7-11)9-21-17(24)13-4-2-1-3-12(13)15(20-21)8-16(22)23/h1-7H,8-9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBFFDOJUKLQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045665
Record name Ponalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ponalrestat

CAS RN

72702-95-5
Record name Ponalrestat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072702955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PONALRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CV0A5G64E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Statil
Reactant of Route 2
Reactant of Route 2
Statil
Reactant of Route 3
Reactant of Route 3
Statil
Reactant of Route 4
Statil
Reactant of Route 5
Statil
Reactant of Route 6
Statil

Citations

For This Compound
2,260
Citations
SA Phillips, D Mirrlees, PJ Thornalley - Biochemical pharmacology, 1993 - Elsevier
… muscle of diabetic rats and of Statil-treated diabetic rats, … relative to normal controls; Statil prevented these effects. The … Statil prevented these increases except in the kidney cortex. …
Number of citations: 189 www.sciencedirect.com
EM Lenz, ID Wilson, B Wright, EA Partridge… - … of pharmaceutical and …, 2002 - Elsevier
The identification and quantitation of the metabolites of Statil™ in rat bile and urine were … Male Wistar rats received a single oral dose of 100 mg/kg of radiolabelled Statil™. Statil™ is …
Number of citations: 57 www.sciencedirect.com
JP Robinson, GB Willars, DR Tomlinson, P Keen - Brain research, 1987 - Elsevier
This study examined the axonal transport of substance P-like immunoreactivity (SPLI) and its content in dorsal root ganglion, trigeminal ganglion, stomach and ileum of non-diabetic rats …
Number of citations: 81 www.sciencedirect.com
O El‐Kabbani, P Ramsland, C Darmanin… - Proteins: Structure …, 2003 - Wiley Online Library
… with statil was determined at a resolution of 2.1 Å. The carboxylate group of statil interacted with … Statil's hydrophobic phthalazinyl ring was bound in an adjacent pocket lined by residues …
Number of citations: 41 onlinelibrary.wiley.com
A Ghahary, S Chakrabarti, AAF Sima, LJ Murphy - Diabetes, 1991 - Am Diabetes Assoc
Tissue accumulation of sorbitol secondary to enhanced polyol-pathway activity is believed to play an important role in the development of diabetic complications. We previously …
Number of citations: 67 diabetesjournals.org
R Poulsom - Biochemical pharmacology, 1986 - Elsevier
… The present results suggest that at low concentrations Statil and Sorbinil are preferential inhibi… In conclusion, Statil and Sorbinil were particularly effective inhibitors of ALR2 from bovine …
Number of citations: 46 www.sciencedirect.com
DR Tomlinson, J Townsend, P Fretten - Diabetes, 1985 - Am Diabetes Assoc
This investigation examined the effect of treatment of streptozocin-diabetic rats with the aldose reductase inhibitor “Statil” (25 mg/kg/day po) on axonal transport in cholinergic neurons of …
Number of citations: 56 diabetesjournals.org
JS Hothersall, CE Taylaur, P McLean - Biochemical medicine and metabolic …, 1988 - Elsevier
… Upon incubation with the aldose reductase inhibitor Statil (lop3 M) for 24 hr the changes … is not affected by Statil. Under normal incubation conditions, with 5.5 mM glucose, Statil was …
Number of citations: 30 www.sciencedirect.com
Z Cao, B Zhou, X Chen, D Huang, X Zhang… - Anti-Cancer …, 2014 - journals.lww.com
… of a small chemical statil towards AKR1B10 and … that statil inhibited AKR1B10 enzyme activity efficiently, with an IC 50 at 0.21±0.06 µmol/l. Exposing BT-20 and NCI-H460 cells to statil …
Number of citations: 11 journals.lww.com
M Sochor, S Kunjara, P McLean - Biochemical pharmacology, 1988 - Elsevier
The present study examined the effect of the aldose reduetase inhibitor Statil (ICI 128436, ICI, Cheshire, UK) on the levels of metabolites and activities of enzymes involved in the …
Number of citations: 19 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.